![molecular formula C22H25FN2O3S B2913616 7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 892762-65-1](/img/structure/B2913616.png)
7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one
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Overview
Description
The compound “7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The diethylamino group attached to the quinoline ring could potentially impart basic properties to the compound, as diethylamine is a weak base .
Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo electrophilic substitution reactions at the benzene ring. The diethylamino group might make the compound a weak base, capable of accepting a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. As a quinoline derivative, it would likely be a crystalline solid at room temperature .Scientific Research Applications
Radiation Detection
This compound is used in the fabrication of a liquid scintillator for radiation detection . Organic liquid scintillation detectors are widely used to measure the presence of radiation. They are easy to manufacture, large in size, and have a short fluorescence decay time . This compound, selected as an alternative material, is a benzopyrone derivative in the form of colorless crystals with high fluorescence, a high quantum yield in the visible region, and excellent light stability .
Gamma Ray Measurements
Gamma ray measurements are widely used as a non-destructive measurement method, for measurements at decommissioned sites of nuclear facilities, and for radioactive waste classification . This compound is used in gamma ray measurements due to its high fluorescence and excellent light stability .
Neutron Detection
Neutron detection technology is necessary for nuclear security and non-proliferation . This compound is used in neutron detection technology due to its high penetrability .
Fluorescent Material
This compound is a novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) which shows aggregation induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness .
Future Directions
properties
IUPAC Name |
7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3S/c1-5-24(6-2)20-13-19-17(12-18(20)23)22(26)21(14-25(19)7-3)29(27,28)16-10-8-15(4)9-11-16/h8-14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESAUGRYABFUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one |
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